Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C8H11IO2. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure. The presence of an iodomethyl group and a carboxylate ester makes this compound interesting for various chemical reactions and applications.
Scientific Research Applications
Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
“Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is classified as a potentially hazardous compound . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . The compound should be handled with appropriate protective equipment .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of 1,3-disubstituted bicyclo[111]pentanes (BCPs), which are an important class of bioisosteres with para-substituted aromatic rings .
Mode of Action
The compound is involved in a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals. Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .
Biochemical Pathways
The compound plays a crucial role in the synthesis of 1,3-disubstituted bcp ketones, which are known to interact with various biochemical pathways due to their bioisosteric nature .
Pharmacokinetics
The compound’s molecular weight (25205) and its solid physical form suggest that it may have certain pharmacokinetic properties that affect its bioavailability .
Result of Action
Its role in the synthesis of 1,3-disubstituted bcp ketones suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
It’s recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c, suggesting that light, moisture, and temperature can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of bicyclo[1.1.1]pentane-1-carboxylate with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of methyl 3-(azidomethyl)bicyclo[1.1.1]pentane-1-carboxylate or methyl 3-(thiomethyl)bicyclo[1.1.1]pentane-1-carboxylate.
Reduction: Formation of methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.
Oxidation: Formation of 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro- and bromo- counterparts. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing different reactivity patterns.
Properties
IUPAC Name |
methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVINHCEPHKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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